molecular formula C28H14F4N2O5 B11207880 1,2,4-Oxadiazole-3,5-diyldibenzene-4,1-diyl bis(2,3-difluorobenzoate)

1,2,4-Oxadiazole-3,5-diyldibenzene-4,1-diyl bis(2,3-difluorobenzoate)

Cat. No.: B11207880
M. Wt: 534.4 g/mol
InChI Key: XHYUQVNAMWUKAI-UHFFFAOYSA-N
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Description

1,2,4-Oxadiazole-3,5-diyldibenzene-4,1-diyl bis(2,3-difluorobenzoate) is a complex organic compound featuring a 1,2,4-oxadiazole ring linked to benzene and difluorobenzoate groups. This compound is notable for its potential applications in various fields, including medicinal chemistry, materials science, and industrial chemistry. The presence of the oxadiazole ring, known for its stability and electronic properties, makes this compound particularly interesting for research and development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,2,4-oxadiazole-3,5-diyldibenzene-4,1-diyl bis(2,3-difluorobenzoate) typically involves multiple steps:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the process to meet industrial demands.

Chemical Reactions Analysis

Types of Reactions

1,2,4-Oxadiazole-3,5-diyldibenzene-4,1-diyl bis(2,3-difluorobenzoate) can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or bromine.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Bromine in the presence of a Lewis acid like iron(III) bromide.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of nitro or halogenated derivatives.

Scientific Research Applications

1,2,4-Oxadiazole-3,5-diyldibenzene-4,1-diyl bis(2,3-difluorobenzoate) has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1,2,4-oxadiazole-3,5-diyldibenzene-4,1-diyl bis(2,3-difluorobenzoate) involves its interaction with molecular targets through its oxadiazole ring and difluorobenzoate groups. The oxadiazole ring can interact with biological macromolecules, potentially inhibiting enzymes or disrupting cellular processes. The difluorobenzoate groups can enhance the compound’s binding affinity and specificity for certain targets, contributing to its overall bioactivity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,2,4-Oxadiazole-3,5-diyldibenzene-4,1-diyl bis(2,3-difluorobenzoate) is unique due to the combination of the oxadiazole ring with difluorobenzoate groups, which imparts specific electronic properties and potential bioactivity. This makes it a valuable compound for research and development in various scientific fields.

Properties

Molecular Formula

C28H14F4N2O5

Molecular Weight

534.4 g/mol

IUPAC Name

[4-[5-[4-(2,3-difluorobenzoyl)oxyphenyl]-1,2,4-oxadiazol-3-yl]phenyl] 2,3-difluorobenzoate

InChI

InChI=1S/C28H14F4N2O5/c29-21-5-1-3-19(23(21)31)27(35)37-17-11-7-15(8-12-17)25-33-26(39-34-25)16-9-13-18(14-10-16)38-28(36)20-4-2-6-22(30)24(20)32/h1-14H

InChI Key

XHYUQVNAMWUKAI-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C(=C1)F)F)C(=O)OC2=CC=C(C=C2)C3=NOC(=N3)C4=CC=C(C=C4)OC(=O)C5=C(C(=CC=C5)F)F

Origin of Product

United States

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